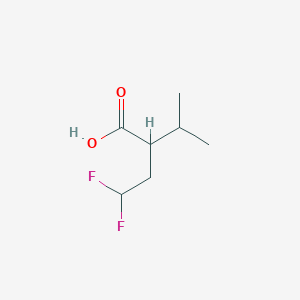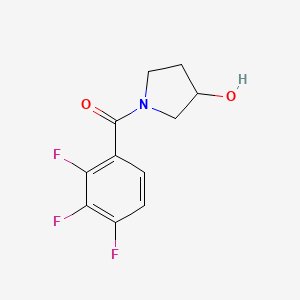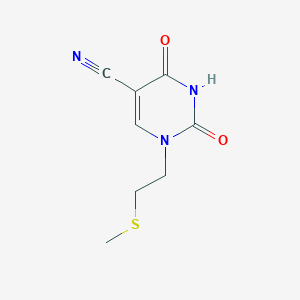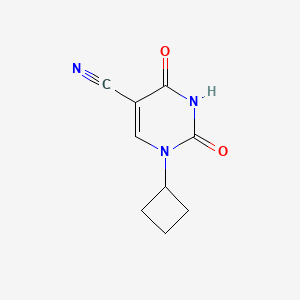![molecular formula C12H9ClFNO2 B1470131 Ácido 1-[(2-cloro-6-fluorofenil)metil]-1H-pirrol-3-carboxílico CAS No. 1500987-02-9](/img/structure/B1470131.png)
Ácido 1-[(2-cloro-6-fluorofenil)metil]-1H-pirrol-3-carboxílico
Descripción general
Descripción
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid (CFPCA) is an organic compound belonging to the class of pyrroles. It is a colorless, crystalline solid with a melting point of 157-158 °C and a boiling point of 187-188 °C. CFPCA is soluble in water and organic solvents such as ethanol, acetone, and ethyl acetate. CFPCA is a versatile compound that is used in a variety of scientific and industrial applications.
Aplicaciones Científicas De Investigación
Compuesto Antiinflamatorio
El compuesto se ha identificado como un posible agente antiinflamatorio . Fue diseñado utilizando el enfoque de profármaco y mostró actividad antiinflamatoria y analgésica comparable a la del inhibidor de COX-2 lumiracoxib, sin efectos de úlcera gástrica . Esto lo convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias crónicas .
Compuesto Analgésico
Además de sus propiedades antiinflamatorias, el compuesto también exhibe actividad analgésica (aliviadora del dolor) . Esto podría hacerlo útil en el manejo del dolor, particularmente en afecciones asociadas con la inflamación .
Prototipo No Ulcerogénico
El compuesto se ha identificado como un nuevo prototipo no ulcerogénico para el tratamiento de enfermedades inflamatorias crónicas . Esto significa que podría ofrecer potencialmente los beneficios de los fármacos antiinflamatorios sin el efecto secundario de causar úlceras .
Inhibición de la Migración Celular
Utilizando un modelo de peritonitis inducida por tioglicolato, se demostró que el compuesto inhibe la migración celular en un 50.4%, mientras que el lumiracoxib la inhibió en un 18% . Esto sugiere posibles aplicaciones en condiciones donde la inhibición de la migración celular podría ser beneficiosa .
Papel Potencial en la Síntesis de Fármacos
El compuesto podría desempeñar un papel potencial en la síntesis de otros fármacos. Por ejemplo, podría utilizarse como bloque de construcción en la síntesis de moléculas más complejas con aplicaciones terapéuticas .
Herramienta de Investigación en Farmacología
Dada su actividad biológica, el compuesto podría utilizarse como una herramienta de investigación en farmacología. Podría utilizarse para estudiar los mecanismos de la inflamación y el dolor, y el papel de los inhibidores de la COX-2 .
Mecanismo De Acción
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid acts as a weak acid, releasing hydrogen ions when dissolved in water. The hydrogen ions interact with other molecules in the solution, resulting in a change in the pH of the solution. This change in pH can be used to study the structure and properties of organic molecules.
Biochemical and Physiological Effects
1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been used in the synthesis of pharmaceuticals, such as antifungal drugs, and has been shown to have antibacterial activity. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid has been shown to have antioxidant, anti-inflammatory, and anticonvulsant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid in lab experiments is its low cost and availability. Additionally, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a versatile compound that can be used in a variety of applications. However, 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid is a weak acid and is not very stable in solution, so it should be used with caution.
Direcciones Futuras
1. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used as a starting material in the synthesis of more complex organic compounds.
2. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used as a reagent in the synthesis of pharmaceuticals.
3. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the study of the structure and properties of organic molecules.
4. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used to study the biochemical and physiological effects of organic compounds.
5. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new pesticides.
6. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new dyes and pigments.
7. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new materials with improved properties.
8. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new catalysts for chemical reactions.
9. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new drugs for the treatment of diseases.
10. 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid could be used in the development of new diagnostic tests for diseases.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAXGXGCTIWCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)
![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)



![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)
![[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470071.png)